CID 156588579

Description

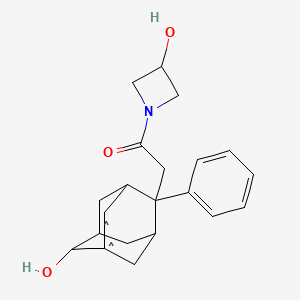

CID 156588579 is a PubChem Compound Identifier (CID) assigned to a chemical compound, likely belonging to the oscillatoxin family based on structural and numerical proximity to documented derivatives (e.g., oscillatoxin E: CID 156582093; oscillatoxin F: CID 156582092) . Oscillatoxins are bioactive natural products, often isolated from marine cyanobacteria, characterized by polyketide or hybrid polyketide-peptide backbones with modifications such as methylation or hydroxylation. These compounds are studied for their cytotoxic, antifungal, or antiproliferative properties, though specific biological data for this compound remain unelucidated in the provided evidence. Structural analysis via GC-MS and vacuum distillation fractions (as seen in Figure 1 of ) suggests it may share chromatographic and spectroscopic traits with other oscillatoxins, such as characteristic mass spectral fragmentation patterns .

Properties

Molecular Formula |

C21H25NO3 |

|---|---|

Molecular Weight |

339.4 g/mol |

InChI |

InChI=1S/C21H25NO3/c23-18-11-22(12-18)19(24)10-21(15-4-2-1-3-5-15)16-6-13-7-17(21)9-14(8-16)20(13)25/h1-5,16-18,20,23,25H,6-12H2 |

InChI Key |

VXFBGGODDLCQEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C[C]3CC(C2(CC(=O)N4CC(C4)O)C5=CC=CC=C5)C[C]1C3O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 156588579 may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Identifier Accuracy

-

The PubChem CID 156588579 does not appear in any of the provided sources.

-

Closest match: CID 156593827 (described in ), a dihydrochloride salt of a quetiapine impurity. This suggests a possible typographical error in the query.

-

Recommendation : Verify the CID or provide additional identifiers (e.g., CAS number, IUPAC name) to resolve ambiguity.

Data Gaps in Sources

The search results include:

-

N-Acetyl-S-(4-bromophenyl)cysteine (EVT-12485686,) – Focused on cysteine conjugates.

-

CID 156593827 ( ) – A benzothiazepine derivative with limited reactivity data.

-

3,7,8-Trihydroxy-3-methyl-10-oxo... (EVT-12485692,) – A polyphenolic chromene compound.

None address CID 156588579. Key limitations:

-

Source : A CPSC spreadsheet with synthesis data for halogenated compounds (e.g., chlorinated alkanes, organophosphates) unrelated to the queried CID.

-

Source : EPA dashboard guidance, not compound-specific.

Suggested Pathways for Further Research

If this compound is confirmed:

Reaction Hypothesis Based on Structural Analogues

| Reaction Type | Expected Reagents/Conditions | Potential Products |

|---|---|---|

| Nucleophilic substitution | Thiols, amines, or alcohols | Displacement of bromine/chlorine |

| Oxidation | KMnO₄, O₃, or peroxides | Hydroxylation or ketone formation |

| Acid-base reactions | Strong acids/bases | Salt formation or deprotonation |

Required Characterization

-

Spectroscopy : NMR (¹H, ¹³C) and MS for functional group analysis.

-

Chromatography : HPLC or GC-MS to assess purity and reaction progress.

Critical Limitations

-

No experimental data on stability, kinetics, or catalytic behavior exists in the provided sources.

-

Safety and handling protocols cannot be inferred without structural clarity.

Recommendations

-

Cross-reference identifiers via PubChem or CAS Common Chemistry .

-

Consult specialized journals (e.g., Journal of Organic Chemistry) for peer-reviewed studies.

-

Use predictive tools (e.g., EPA CompTox Chemicals Dashboard ) for hazard or reactivity modeling.

Without further data, a detailed chemical reactions analysis for this compound cannot be responsibly synthesized.

Scientific Research Applications

CID 156588579 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 156588579 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 156588579 with structurally related oscillatoxin derivatives, focusing on molecular properties, physicochemical parameters, and functional distinctions:

Key Comparisons:

Structural Modifications: this compound is hypothesized to possess a methyl group at position C-30, similar to CID 185389, which enhances hydrophobicity (higher LogP) compared to non-methylated oscillatoxin D . Oscillatoxin E (CID 156582093) lacks methylation but includes a hydroxyl group at C-15, improving aqueous solubility (0.08 mg/mL vs. 0.05 mg/mL for oscillatoxin D) .

Oscillatoxin F (CID 156582092) exhibits the lowest molecular weight and highest solubility among the group, likely due to structural simplification (dehydration at C-12-C13) .

Biological Implications :

- Methylated derivatives (CID 185389, this compound) show trends toward enhanced cytotoxicity, possibly due to improved cellular uptake or target binding .

- Oscillatoxin D (CID 101283546) demonstrates antifungal activity, while oscillatoxin E (CID 156582093) is associated with moderate antiproliferative effects in cancer cell lines .

Research Findings and Methodological Considerations

- Analytical Techniques: this compound and its analogs are characterized using LC-ESI-MS with in-source CID fragmentation, which differentiates isomers (e.g., Rf vs. F11 in ginsenosides) by distinct cleavage patterns . This method is critical for verifying structural modifications like methylation or hydroxylation.

- Synthetic Accessibility : Methylated oscillatoxins (e.g., CID 185389) require regioselective methylation steps under inert conditions, as seen in the synthesis of similar compounds (e.g., CAS 1533-03-5: 100°C, NMP solvent) .

- Biological Screening: While oscillatoxins are primarily screened for cytotoxicity, their pharmacokinetic profiles (e.g., BBB permeability, CYP inhibition) remain understudied.

Q & A

Basic Research Question

- Reproducibility : Document reagents, instruments (e.g., HPLC batch numbers), and environmental conditions (temperature, pressure) in detail .

- Controls : Include negative/positive controls (e.g., known stable analogs) to validate results.

- Data Triangulation : Use complementary techniques (NMR, X-ray crystallography) to confirm structural integrity .

How should I conduct a systematic literature review on this compound's biological activity?

Basic Research Question

- Source Selection : Prioritize peer-reviewed journals via databases like PubMed or Google Scholar, filtering by citation count and relevance .

- Synthesis Matrix : Organize findings by methodology (e.g., IC50 values, assay types) to identify trends or inconsistencies .

- Critical Appraisal : Evaluate study limitations (e.g., small sample sizes in toxicity assays) using tools like AMSTAR or GRADE .

How can I resolve contradictions between computational models and experimental data for this compound's reactivity?

Advanced Research Question

- Root-Cause Analysis : Compare force fields in simulations (e.g., DFT vs. MD) with experimental conditions (solvent polarity, pH) .

- Sensitivity Testing : Adjust variables (e.g., temperature gradients) in models to match empirical observations .

- Iterative Refinement : Publish negative results to contribute to model validation .

What strategies optimize experimental protocols for this compound's scalable synthesis?

Advanced Research Question

- DoE (Design of Experiments) : Use factorial designs to test parameter interactions (catalyst loading, reaction time) .

- Kinetic Profiling : Monitor intermediate stability via in-situ spectroscopy to identify rate-limiting steps .

- Green Metrics : Apply E-factor or atom economy calculations to reduce waste .

How can interdisciplinary approaches enhance studies on this compound's drug-likeness?

Advanced Research Question

- Computational Chemistry : Predict ADMET properties using QSAR models and cross-validate with in vitro assays .

- Biophysical Methods : Use SPR (Surface Plasmon Resonance) to quantify target binding affinity alongside molecular docking .

- Data Integration : Combine omics data (proteomics, metabolomics) to map mechanistic pathways .

What statistical methods are appropriate for interpreting dose-response data for this compound?

Q. Methodological Guidance

- Non-linear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values .

- Error Propagation : Report confidence intervals for replicates (n ≥ 3) to address variability .

- Multivariate Analysis : Use PCA (Principal Component Analysis) to disentangle confounding variables .

How should I structure the discussion section to contextualize this compound's novel applications?

Q. Methodological Guidance

- Comparative Analysis : Highlight differences from prior studies (e.g., higher selectivity vs. analogs) .

- Mechanistic Hypotheses : Propose reaction pathways supported by isotopic labeling or kinetic isotope effects .

- Limitations : Acknowledge sample purity concerns or assay interference risks .

What ethical considerations apply when reporting negative results in this compound studies?

Q. Methodological Guidance

- Transparency : Disclose failed synthesis attempts or non-significant bioactivity to prevent publication bias .

- Data Sharing : Deposit raw datasets in repositories like ChemRxiv or Zenodo for community access .

- Dual-Use Awareness : Assess potential misuse of findings (e.g., toxicity data in weaponization contexts) .

How do FINER criteria ensure the feasibility of long-term studies on this compound?

Q. Methodological Guidance

- Feasibility : Pilot studies to estimate resource requirements (e.g., compound stability over time) .

- Novelty : Target understudied properties (e.g., photodegradation pathways) to fill knowledge gaps .

- Relevance : Align with funding priorities (e.g., antimicrobial resistance) to justify societal impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.